![molecular formula C14H10F4N2O2 B2721329 4-[2-氟-4-(三氟甲基)苯甲酰]-N-甲基-1H-吡咯-2-甲酰胺 CAS No. 241146-91-8](/img/structure/B2721329.png)
4-[2-氟-4-(三氟甲基)苯甲酰]-N-甲基-1H-吡咯-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the trifluoromethyl group, and the attachment of the benzoyl group. The exact synthesis process would depend on the starting materials and the specific reaction conditions. It’s worth noting that compounds like 4-Fluoro-2-(trifluoromethyl)benzoyl chloride and 2-Fluoro-4-(trifluoromethyl)benzoyl chloride are commercially available and could potentially be used as starting materials in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the benzoyl group, and the trifluoromethyl group. The fluorine atoms in the trifluoromethyl group would likely be highly electronegative, pulling electron density away from the rest of the molecule and potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyrrole ring. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles . The pyrrole ring, being aromatic, might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems . The compound’s boiling point is 157 °C and its density is 1.495 g/mL at 25 °C .科学研究应用
自动化 SPE 和全氟有机酸及酰胺的测量
一种用于测量血清和乳汁中 13 种 PFAS(2 种全氟磺酸盐、8 种全氟羧酸盐和 3 种全氟磺酰胺)的痕量水平的高通量方法已经开发出来。该方法使用自动化固相萃取 (SPE) 清理,然后进行高效液相色谱-串联质谱分析,适用于评估 PFAS 暴露的大型流行病学研究。这项研究对于监测人类接触这些化合物至关重要,突出了它们广泛存在的潜在毒性问题 (Kuklenyik, Reich, Tully, Needham, & Calafat, 2004)。
人类血液中的全氟辛烷磺酸盐和相关含氟化学物质
研究已在不同国家的人类血液/血清/血浆样本中发现了全氟辛烷磺酸盐 (PFOS) 和其他 PFAS。这些化合物广泛分布表明全球暴露和潜在的健康风险。该研究强调需要进一步调查 PFAS 人类暴露的来源、途径和影响 (Kannan, Corsolini, Falandysz, Fillmann, Kumar, Loganathan, Mohd, Olivero, van Wouwe, & Yang, 2004)。
室内环境中氟代端基醇的检测
氟代端基醇 (FTOH) 是全氟羧酸 (PFCA) 的前体,存在于室内空气中,可能导致人类接触 PFAS。这项研究重点介绍了 FTOH 在各种室内环境(包括工作场所和车辆)中的存在,并讨论了它们与人类接触的相关性 (Schlummer, Gruber, Fiedler, Kizlauskas, & Müller, 2013)。
血清全氟烷基酸水平与医疗参数的关系
对孕妇血清全氟烷基酸 (PFAA) 水平的研究显示,暴露于这些化合物具有重要意义,对母婴健康都有影响。该研究表明,PFAA 在人群中普遍存在,并提示了与暴露相关的潜在健康风险 (Jiang, Zhang, Zhu, & Deng, 2014)。
PFAS 与 COVID-19 易感性之间的关联
一项评估 PFAS 暴露与 COVID-19 易感性之间关联的病例对照研究发现,PFAS 暴露升高与 COVID-19 感染风险增加独立相关。这项研究表明,与 PFAS 相关的代谢物可能在线粒体功能和免疫活动中发挥作用,表明 PFAS 暴露可能影响对 COVID-19 等感染的易感性的潜在机制 (Ji, Song, Wang, Yang, Yan, Li, Yu, Jian, Jiang, Li, Zheng, & Li, 2021)。
作用机制
安全和危害
This compound, like many organic compounds, could present safety hazards. For example, it could be combustible and cause severe skin burns and eye damage . It may also cause respiratory irritation . It’s recommended to handle it with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
属性
IUPAC Name |
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2/c1-19-13(22)11-4-7(6-20-11)12(21)9-3-2-8(5-10(9)15)14(16,17)18/h2-6,20H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQCSCBFAFYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B2721248.png)
![3-(4-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2721250.png)
![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)
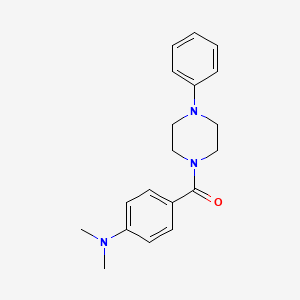

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)

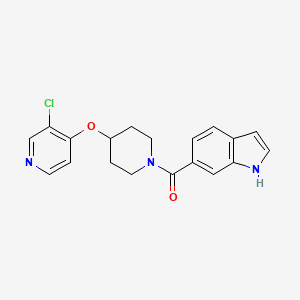
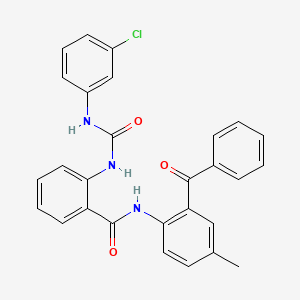
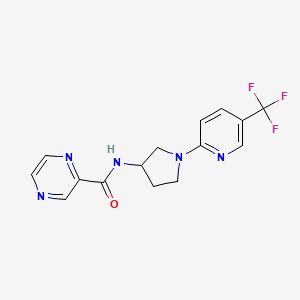

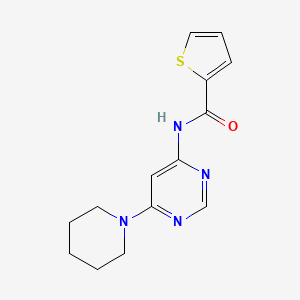
![ethyl 4-{4-[(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2721269.png)